2',6'-Dihydroxy-4,4'-dimethoxychalcone
Overview
Description
2’,6’-Dihydroxy-4,4’-dimethoxychalcone is a natural product found in Vitex quinata, Pityrogramma calomelanos, and other organisms . It has a molecular formula of C17H16O5 and a molecular weight of 300.30 g/mol .
Molecular Structure Analysis
The molecule is not planar, with the angle between the planes of the phenyl rings being 13.1 (4) degrees . The InChI key is NXHNEWMDVUHUCV-VMPITWQZSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.9±3.0 kJ/mol, and the flash point is 207.3±23.6 °C .Scientific Research Applications
Application 1: Acetylcholinesterase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : A series of 2’-hydroxy- and 2’-hydroxy-4’,6’-dimethoxychalcones was synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE). The compounds were found to show some activity, with the most active compounds having IC50 values of 40–85 µM .
- Methods of Application : The compounds were synthesized and their inhibitory activity against AChE was evaluated. Higher activities were generally observed for compounds with methoxy substituents in the A ring and halogen substituents in the B ring .
- Results or Outcomes : The most active compounds showed IC50 values of 40–85 µM. They act as mixed-type inhibitors, interacting with residues in the peripheral anionic site and the gorge region of AChE .
Application 2: Antimalarial Activity
- Scientific Field : Pharmacology .
- Summary of the Application : The structural aspects of 2’,4’-diOH chalcones, including 2’,6’-Dihydroxy-4,4’-dimethoxychalcone, were studied for their potential antimalarial activity .
- Methods of Application : The research project aimed to identify structural aspects useful for antimalarial activity found in the four 2’,4’-diOH chalcones .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
Application 3: Anticancer Activity
- Scientific Field : Oncology .
- Summary of the Application : Odoratin, a natural 2’,6’-Dihydroxy-4,4’-dimethoxychalcone, has been observed to decrease cell viability in Cal51, HeLa, and MCF-7 breast cancer cells .
- Methods of Application : The compound was isolated and its effect on cell viability in various cancer cell lines was evaluated .
- Results or Outcomes : Odoratin decreased cell viability in Cal51, HeLa, and MCF-7 breast cancer cells in a dose-dependent manner .
Application 4: Antibacterial Agent and Urease Inhibitor
- Scientific Field : Microbiology .
- Summary of the Application : 2’-Hydroxy-4’,6’-dimethoxyacetophenone, a related compound, has potential antibacterial agent effects and urease inhibitory effects .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
Application 5: Inhibition of Breast Cancer Cell Growth
- Scientific Field : Oncology .
- Summary of the Application : A natural 2’,4-Dihydroxy-4’,6’-dimethoxy Chalcone isolated from Chromolaena tacotana has been found to inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .
- Methods of Application : The chemical composition of the chalcone was determined using ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. The chalcone derivative was extracted from Chromolaena tacotana inflorescences and its potential to concurrently activate regulated autophagy and intrinsic apoptosis in luminal A and triple-negative BC cells was assessed .
- Results or Outcomes : The chalcone derivative was found to inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .
properties
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNEWMDVUHUCV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146849 | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
CAS RN |
94441-99-3 | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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